2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a heterocyclic compound characterized by the presence of both nitrogen and oxygen atoms within its structure. It belongs to the class of 1,2,4-oxadiazoles, which are recognized for their diverse biological activities and applications in medicinal chemistry. This compound is notable for its potential in various scientific fields, including chemistry, biology, and medicine, particularly due to its antimicrobial and anticancer properties .
The compound can be synthesized through various chemical methods that involve the cyclization of appropriate precursors. It is derived from the interaction of aniline derivatives with oxadiazole precursors, which allows for the incorporation of specific functional groups that enhance its biological activity .
The synthesis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline typically involves a multi-step process that can include condensation reactions and cyclization techniques. A common method includes the reaction of 4-methylphenylhydrazine with appropriate carbonyl compounds to form hydrazones, which are then cyclized to yield the oxadiazole ring.
One efficient synthetic route involves using 4-fluorobenzonitrile and 4-methylphenylhydrazine. The hydrazone formed is subsequently cyclized using acyl chlorides under controlled conditions to produce the desired oxadiazole derivative. The use of solvents such as dimethyl sulfoxide (DMSO) or sodium hydroxide (NaOH) can facilitate these reactions by providing a suitable medium for cyclization .
The molecular structure of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline consists of a central oxadiazole ring connected to a 4-methylphenyl group and an aniline moiety. The oxadiazole ring contributes to the compound's heterocyclic nature and is responsible for many of its chemical properties.
The molecular formula for this compound is , with a molecular weight of approximately 224.25 g/mol. The structural representation indicates the positions of functional groups that are critical for its biological activity .
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline exerts its biological effects often involves interactions at the molecular level with specific biological targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
Research indicates that compounds containing oxadiazole rings can interact with cellular pathways that regulate apoptosis and cell cycle progression. This interaction may lead to significant therapeutic effects against various cancers .
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits moderate stability in various solvents and maintains its structural integrity during typical synthetic processes .
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has several scientific uses:
1,2,4-Oxadiazoles represent a privileged five-membered heterocyclic scaffold characterized by a ring structure containing two nitrogen atoms and one oxygen atom. First synthesized in 1884 by Tiemann and Krüger, these compounds remained largely unexplored until the mid-20th century when their unique reactivity and biological potential began attracting significant interest [1] [6]. The intrinsic electronic asymmetry of the 1,2,4-oxadiazole ring, with distinct electron-withdrawing properties at the C(5) position exceeding those at C(3), confers tunable physicochemical properties critical for drug design [1] [6]. This heterocycle serves as a stable bioisostere for ester and amide functionalities, offering enhanced metabolic resistance while retaining hydrogen-bonding capabilities crucial for target engagement [2] [8]. The specific compound 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline exemplifies this strategic molecular design, incorporating both the electron-deficient 1,2,4-oxadiazole core and an electron-rich aniline moiety, creating a push-pull system with potential for diverse biological interactions. Its structure positions it within a growing class of multifunctional agents targeting complex diseases, particularly neurological disorders and infections where traditional pharmacophores face limitations [5] [9].
The journey of 1,2,4-oxadiazoles in therapeutics began in earnest during the 1960s following pivotal kinetic studies elucidating their thermal rearrangement mechanisms and photochemical reactivity pioneered by Newman [1]. The discovery of perfluoroalkylated oxadiazoles by Brown and Wetzel in 1965, though initially underexploited, later proved crucial for fluoroorganic modifications of biocompatible polymers [1]. A significant early milestone was the introduction of oxolamine (Perebron) in the 1960s, marking the first commercial drug featuring the 1,2,4-oxadiazole nucleus [1]. This compound, developed as a cough suppressant, validated the pharmacological relevance of this heterocycle.
The 1970s witnessed expanded exploration of 1,2,4-oxadiazoles for biological activity, particularly as ester/amide bioisosteres aimed at improving metabolic stability and pharmacokinetic profiles [1] [3]. This strategy gained momentum with the development of ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a potent soluble guanylyl cyclase inhibitor that became an indispensable pharmacological tool in nitric oxide signaling research [1] [8]. The early 2000s marked a paradigm shift toward multitarget drug design, where 1,2,4-oxadiazoles emerged as central scaffolds in compounds like Zibotentan, an endothelin A receptor antagonist investigated for oncology applications [5] [8]. Contemporary research focuses on leveraging the oxadiazole core for multifunctional agents addressing complex pathologies like Alzheimer's disease, exemplified by derivatives demonstrating simultaneous acetylcholinesterase (AChE) inhibition (IC₅₀ values as low as 0.00098 µM, surpassing donepezil), monoamine oxidase B (MAO-B) inhibition, and antioxidant activity [5].
Table 1: Evolution of Key 1,2,4-Oxadiazole Derivatives in Drug Discovery
Time Period | Key Compound/Class | Primary Therapeutic Area | Significance |
---|---|---|---|
1960s | Oxolamine (Perebron) | Respiratory (Antitussive) | First commercial drug containing 1,2,4-oxadiazole nucleus |
1970s-1980s | Anti-inflammatory/Analgesic Oxadiazoles (e.g., Bromfenac analogs) | Inflammation, Pain | Validated oxadiazoles as stable ester/amide bioisosteres in NSAID design [3] |
1990s | ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) | Cardiovascular Research | Key research tool as selective soluble guanylyl cyclase inhibitor [1] [8] |
2000s | Zibotentan (ZD4054) | Oncology (Prostate Cancer) | Endothelin A receptor antagonist reaching phase III trials [5] [8] |
2010s-Present | Multitarget Anti-Alzheimer Agents (e.g., compound 2b [5]) | Neurodegenerative Disease | Demonstrated nanomolar AChE inhibition, MAO-B inhibition & antioxidant activity in single molecule [5] |
2010s-Present | DNA Gyrase/TopoIV Inhibitors (e.g., compound 17 [9]) | Anti-infectives | Broad-spectrum antibacterial activity (E. coli gyrase IC₅₀ = 1.2 µM) [9] |
The 1,2,4-oxadiazole ring exhibits distinctive electronic and structural characteristics underpinning its value as a bioisostere. Its pronounced electron deficiency, stemming from the juxtaposition of oxygen and nitrogen heteroatoms within an aromatic system, creates an electron-withdrawing effect comparable to nitro or cyano groups [1]. Crucially, this effect is asymmetrical, exerting a stronger influence through the C(5) position than C(3) [1] [6]. This polarization significantly impacts the electron density and reactivity of substituents attached at these positions, enabling fine-tuning of adjacent pharmacophores.
As a bioisostere, the 1,2,4-oxadiazole excels in replacing ester and amide functionalities while overcoming inherent liabilities. Unlike esters, it resists enzymatic and chemical hydrolysis; unlike amides, it avoids facile metabolic N-dealkylation or oxidation [2] [8]. This metabolic stability is paramount for oral bioavailability and sustained pharmacokinetics. For instance, in the context of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline, the oxadiazole linker between the 4-methylphenyl and aniline groups provides a hydrolytically stable alternative to a labile amide bond (-CO-NH-) while maintaining planarity and similar dipole moments (~4.5-5.0 D), facilitating target binding [2] [6].
The ring's conformational rigidity also reduces entropic penalties upon binding to biological targets compared to more flexible ester/amide chains. Furthermore, the oxadiazole nitrogen (N4) acts as a hydrogen bond acceptor, while the C-H at position 5 can participate in weak hydrogen bonding or hydrophobic interactions [6] [9]. Despite its stability, the 1,2,4-oxadiazole ring exhibits fascinating reactivity under specific conditions, including thermal rearrangements to other heterocycles (e.g., triazoles) and photochemical transformations involving N-O bond cleavage, offering potential prodrug strategies [1] [6]. This combination of stability, tunable electronics, hydrogen-bonding capacity, and controlled reactivity solidifies its role as a versatile scaffold in rational drug design.
The aniline moiety in 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline is not merely a passive substituent but a critical pharmacophoric element capable of profoundly influencing the compound's physicochemical properties and biological interactions. The primary amine (-NH₂) attached directly to the phenyl ring provides a site for hydrogen bond donation, crucial for engaging complementary acceptor sites on biological targets like enzymes or receptors [4] [7].
The position and nature of substituents on the aniline ring significantly impact lipophilicity, a key determinant of membrane permeability, distribution, and overall pharmacokinetics. Research on structurally analogous triazole-aniline hybrids demonstrated that experimental lipophilicity (logP) values are highly sensitive to the substitution pattern on the aniline ring [4]. For instance, para-substitution with electron-withdrawing groups (e.g., -NO₂, -CN) generally increases logP, while ortho-substitution can disrupt planarity and reduce crystallization tendency, potentially enhancing solubility. The unsubstituted aniline in the target compound offers a balanced logP value (predicted ~3.0-3.5), facilitating blood-brain barrier penetration – essential for potential CNS targets like AChE or MAO-B implicated in Alzheimer's disease [4] [5].
Beyond lipophilicity, the aniline's electronic properties modulate the electron density of the adjacent oxadiazole ring. The electron-donating nature of the -NH₂ group (via resonance) can partially counteract the strong electron-withdrawing effect of the oxadiazole at the C(5) position, creating a unique electronic profile distinct from analogs bearing electron-neutral or withdrawing groups at the 5-aryl position. This push-pull system can influence binding affinity to targets sensitive to electrostatic potentials. Furthermore, the aniline nitrogen serves as a versatile synthetic handle for further derivatization into amides, sulfonamides, imines (Schiff bases), or ureas – strategies commonly employed to fine-tune potency, selectivity, or solubility [4] [7] [9]. Structure-Activity Relationship (SAR) studies consistently highlight that modifications on the aniline ring, particularly para-substitution, often yield more pronounced effects on biological activity than alterations on the opposite aryl ring (e.g., the 4-methylphenyl group), underscoring its pharmacophoric significance in this molecular architecture [4] [7].
Table 2: Influence of Aniline Ring Substitution on Key Properties in 1,2,4-Oxadiazole-Aniline Hybrids
Aniline Substitution Pattern | Effect on Lipophilicity (logP) | Effect on Electronic Properties | Potential Impact on Bioactivity |
---|---|---|---|
Unsubstituted (as in target compound) | Moderate (Predicted logP ~3.0-3.5) | Balanced push-pull: Aniline donates electrons to oxadiazole | Facilitates BBB penetration; Balanced H-bonding capacity; Versatile for further modification |
para-Electron-Withdrawing (e.g., -NO₂, -CN) | Increased logP | Enhanced electron deficiency at C(5) of oxadiazole | May improve affinity for electron-rich enzyme pockets; Potential for reduced metabolic oxidation |
para-Electron-Donating (e.g., -OMe, -NH₂) | Slight decrease or similar to unsubstituted | Reduced overall electron deficiency | May enhance solubility; Could modulate interaction with specific residues in binding sites |
ortho-Substitution (e.g., -CH₃, -Cl) | Variable, often slight increase | Steric hindrance may reduce conjugation | Reduced planarity may decrease target affinity but improve solubility/metabolic stability |
meta-Substitution | Similar to para, depends on group | Minimal direct electronic effect on NH₂/aniline conjugation | Primarily steric effects; Can fine-tune binding without major electronic perturbation |
N-Acylation (e.g., -NHCOCH₃) | Increased logP | Reduced electron-donating ability of nitrogen | Loss of H-bond donor capacity; Potential prodrug strategy; Often reduces potency unless specific binding |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1